Cas no 21377-09-3 (1-Benzyl-1H-pyrazol-3-amine)

1-Benzyl-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a benzyl group at the 1-position and an amino group at the 3-position. This structure imparts significant versatility in synthetic chemistry, particularly as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both the benzyl and amino groups enhances its reactivity, enabling selective modifications for the development of biologically active derivatives. Its stability under various reaction conditions makes it suitable for multi-step synthetic routes. Additionally, the compound's well-defined molecular framework allows for precise structural tuning, facilitating applications in drug discovery and material science.
1-Benzyl-1H-pyrazol-3-amine structure
1-Benzyl-1H-pyrazol-3-amine structure
Product Name:1-Benzyl-1H-pyrazol-3-amine
CAS No:21377-09-3
MF:C10H11N3
MW:173.214441537857
MDL:MFCD03422517
CID:911726
PubChem ID:329775510
Update Time:2025-07-02

1-Benzyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-1H-pyrazol-3-amine
    • 1-BENZYL-1H-PYRAZOL-3-YLAMINE
    • 1-(phenylmethyl)-1H-pyrazol-3-amine
    • 1-benzyl-1H-pyrazol-3-amine(SALTDATA: FREE)
    • 1-benzyl-1H-pyrazole-3-ylamine
    • 1-benzyl-3-aminopyrazole
    • 1-benzylpyrazole-3-ylamine
    • 3-Amino-1-benzyl-pyrazol
    • AC1LTHWA
    • Oprea1_661106
    • SBB020876
    • SureCN634581
    • 1-benzylpyrazol-3-amine
    • 1H-Pyrazol-3-amine, 1-(phenylmethyl)-
    • TQP1398
    • DTXSID10363658
    • 1-Benzyl-1H-pyrazol-3-amine, AldrichCPR
    • DA-18496
    • VSUXHXCLAWFAJR-UHFFFAOYSA-N
    • SY016792
    • TS-02378
    • CHEMBL1499416
    • 21377-09-3
    • BBL016218
    • MLS000729232
    • EN300-58286
    • 3-amino-1-benzylpyrazole
    • SMR000307510
    • 1-benzyl-3-amino-pyrazole
    • SCHEMBL634581
    • AM20030342
    • STK349180
    • Z275128648
    • AKOS000249458
    • CS-0122664
    • A919617
    • HMS2733N09
    • MFCD03422517
    • E78358
    • ALBB-005377
    • MDL: MFCD03422517
    • Inchi: 1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)
    • InChI Key: VSUXHXCLAWFAJR-UHFFFAOYSA-N
    • SMILES: N1(C=CC(N)=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 173.09543
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 56-58 °C
  • Boiling Point: 369.4℃/760mmHg
  • Flash Point: 177.2±23.2 °C
  • PSA: 43.84
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-Benzyl-1H-pyrazol-3-amine Security Information

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1-Benzyl-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21377-09-3)1-Benzyl-1H-pyrazol-3-amine
Order Number:A919617
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:10
Price ($):602.0
Email:sales@amadischem.com

Additional information on 1-Benzyl-1H-pyrazol-3-amine

1-Benzyl-1H-pyrazol-3-amine (CAS No. 21377-09-3): A Versatile Pyrazole Derivative with Promising Therapeutic Potential

1-Benzyl-1H-pyrazol-3-amine (CAS No. 21377-09-3) is a pyrazole-based compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse pharmacological profiles, including anti-inflammatory, antitumor, and neuroprotective properties. The 1H-pyrazol-3-amine core structure, combined with the benzyl group, imparts specific functional properties that make this molecule a valuable candidate for drug development. Recent research has highlighted its potential in modulating cellular signaling pathways and its utility in the design of novel therapeutic agents.

The molecular structure of 1-Benzyl-1H-pyrazol-3-amine is characterized by a five-membered pyrazole ring with nitrogen atoms at positions 1 and 3, and an amino group at position 2. The benzyl substituent attached to the pyrazole ring contributes to the molecule's hydrophobicity and enhances its ability to interact with biological targets. This structural feature is critical for its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. The 1H-pyrazol-3-amine scaffold is also known for its ability to form hydrogen bonds with target proteins, which is essential for the development of selective and potent inhibitors.

Recent studies have demonstrated that 1-Benzyl-1H-pyrazol-3-amine exhibits promising activity in various biological models. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of protease enzymes involved in viral replication, making it a potential candidate for antiviral drug development. The research highlighted the compound's ability to disrupt the interaction between viral proteins and host cell receptors, thereby preventing the entry of pathogens into host cells. This finding underscores the importance of pyrazole derivatives in the design of antiviral agents, particularly in the context of emerging infectious diseases.

Another area of interest is the anti-inflammatory properties of 1-Benzyl-1H-pyrazol-3-amine. A 2022 study published in Pharmaceutical Research investigated the compound's effect on cytokine production in inflammatory models. The results showed that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism of action was attributed to the compound's ability to modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. This discovery highlights the versatility of pyrazole derivatives in targeting multiple biological pathways.

The synthetic methods for preparing 1-Benzyl-1H-pyrazol-3-amine have also been extensively studied to optimize its production for pharmaceutical applications. A recent review in Organic & Biomolecular Chemistry (2024) outlined several efficient routes for synthesizing this compound, including catalytic approaches and microwave-assisted reactions. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process. The use of green chemistry principles in the synthesis of 1-Benzyl-1H-pyrazol-3-amine is particularly relevant for sustainable drug development, as it aligns with the growing demand for eco-friendly pharmaceutical processes.

In the context of drug discovery, 1-Benzyl-1H-pyrazol-3-amine has been explored as a scaffold for the development of targeted therapies. A 2023 study in Drug Discovery Today described the design of a series of pyrazole-based compounds with enhanced affinity for specific receptors. The study emphasized the importance of structural modifications, such as the introduction of substituents on the benzyl ring, to improve the compound's selectivity and efficacy. This approach exemplifies how pyrazole derivatives can be tailored to address specific therapeutic needs, thereby expanding their utility in the treatment of complex diseases.

Furthermore, the pharmacological applications of 1-Benzyl-1H-pyrazol-3-amine extend to the treatment of neurodegenerative disorders. Research published in Neuropharmacology (2024) investigated the compound's potential in modulating neurotransmitter systems associated with conditions such as Alzheimer's disease and Parkinson's disease. The study found that the compound could enhance the activity of acetylcholinesterase inhibitors, which are crucial for maintaining cognitive function in patients with neurodegenerative diseases. This finding suggests that pyrazole derivatives may play a significant role in the development of therapies for neurological conditions.

The therapeutic potential of 1-Benzyl-1H-pyrazol-3-amine is further supported by its ability to interact with cellular targets involved in disease progression. A 2023 study in Cell Reports demonstrated that the compound could inhibit the activity of kinase enzymes associated with cancer cell proliferation. The research indicated that the compound's interaction with these enzymes could lead to the suppression of tumor growth and the induction of apoptosis in cancer cells. This discovery highlights the importance of pyrazole derivatives in the fight against cancer, as they offer new avenues for the development of targeted therapies.

In conclusion, 1-Benzyl-1H-pyrazol-3-amine (CAS No. 21377-09-3) represents a promising molecule with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutics. Ongoing research into its pharmacological properties and synthetic methods continues to expand its potential in the treatment of various diseases, underscoring the significance of pyrazole derivatives in modern drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21377-09-3)1-Benzyl-1H-pyrazol-3-amine
A919617
Purity:99%
Quantity:25g
Price ($):602.0
Email